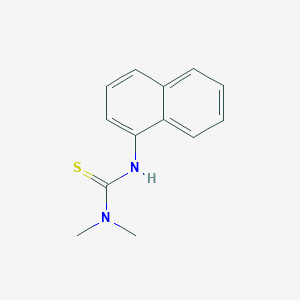

N,N-Dimethyl-N'-(1-naphthyl)thiourea

Description

Structure

3D Structure

Properties

CAS No. |

2742-61-2 |

|---|---|

Molecular Formula |

C13H14N2S |

Molecular Weight |

230.33 g/mol |

IUPAC Name |

1,1-dimethyl-3-naphthalen-1-ylthiourea |

InChI |

InChI=1S/C13H14N2S/c1-15(2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16) |

InChI Key |

HZBFIAGEXNGKHJ-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)NC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CN(C)C(=S)NC1=CC=CC2=CC=CC=C21 |

Other CAS No. |

2742-61-2 |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis and Solid-State Structures

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid.

Single Crystal X-ray Diffraction Studies

This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be determined, which in turn allows for the elucidation of the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. While the synthesis of various thiourea (B124793) derivatives that form suitable crystals for X-ray diffraction has been reported, no specific single-crystal X-ray diffraction studies for N,N-Dimethyl-N'-(1-naphthyl)thiourea were found. nih.govresearchgate.net

The crystal system and space group are fundamental properties of a crystalline solid that describe its symmetry. These parameters are determined from the analysis of the diffraction data. For example, related N,N,N'-trisubstituted thioureas have been found to crystallize in various systems, including monoclinic (with space group P2₁/c) and triclinic (with space group P-1). nih.govresearchgate.net The specific crystal system and space group for this compound would depend on the packing of the molecules in the solid state, which is influenced by factors such as intermolecular hydrogen bonding and steric effects.

Table of Crystallographic Data for a Related Thiourea Derivative (N,N,N′-tribenzylthiourea) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Analysis of Molecular Conformation and Intramolecular Hydrogen Bonding

The conformation of N-aryl thiourea derivatives is significantly influenced by the formation of intramolecular hydrogen bonds. In related compounds that feature a suitable acceptor atom, such as an oxygen from a benzoyl group, a stable six-membered ring-like structure can form. For instance, in 1-Benzoyl-3-(naphthalen-1-yl)thiourea, an N-H···O intramolecular hydrogen bond is observed, which helps to stabilize the molecular geometry. nih.gov

This type of interaction is common in acylthioureas, where the carbonyl oxygen and a nitrogen-bound hydrogen create a strong hydrogen bond, influencing the planarity of that portion of the molecule. nih.gov However, in this compound, the nitrogen atom bonded to the two methyl groups lacks a proton and therefore cannot act as a hydrogen bond donor. The remaining N-H group, attached to the naphthyl moiety, is the sole participant in hydrogen bonding. In the absence of an intramolecular acceptor like a carbonyl oxygen, the potential for intramolecular N-H···S bonding exists, though this is often less favorable than intermolecular interactions. The conformation is largely dictated by the steric hindrance between the bulky naphthyl group and the dimethylamino group, influencing the rotational freedom around the C-N bonds.

Investigation of Crystal Packing and Intermolecular Interactions

The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The thiocarbonyl sulfur atom (C=S) is a proficient hydrogen bond acceptor, readily forming N-H···S interactions. In the crystal structure of related naphthylthiourea compounds, these N-H···S hydrogen bonds are a recurring motif, often linking molecules into centrosymmetric dimers. nih.gov

The specific parameters for such an interaction in a related compound are detailed below, illustrating the typical geometry of this bond.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1···S1 | 0.86 | 2.62 | 3.45 | 163 |

Data derived from a representative crystal structure of a related compound. nih.gov

Beyond the dominant N-H···S bonds, other weaker intermolecular forces contribute to the stability of the crystal lattice. These can include C-H···O and C-H···S interactions, where hydrogen atoms from the aromatic rings or alkyl groups interact with nearby acceptor atoms. Furthermore, C-H···π interactions, involving hydrogen atoms and the electron-rich faces of the naphthyl rings, can play a role in the three-dimensional arrangement of the molecules in the crystal.

Examination of Resonance Structures and Tautomerism (Thione Form)

The electronic structure of the thiourea core can be described by several resonance contributors. The delocalization of electrons across the S-C-N system imparts a partial double-bond character to the C-N bonds and a partial single-bond character to the C=S bond. This is evidenced by crystallographic data from analogous compounds, where the C=S bond length (typically ~1.68 Å) is longer than a typical carbon-sulfur double bond, and the C-N bonds are shorter than a standard carbon-nitrogen single bond. nih.gov

The key resonance structures for the thiourea moiety are:

A neutral structure with a C=S double bond.

A zwitterionic structure with a negative charge on the sulfur atom and a positive charge delocalized across the N-C-N fragment.

Additional zwitterionic forms placing the positive charge on either nitrogen atom individually.

This resonance hybridization results in a planar geometry around the central thiourea carbon atom. nih.gov

Thioureas can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). For this compound, the equilibrium lies overwhelmingly toward the thione form. Spectroscopic and crystallographic studies of a vast range of thiourea derivatives confirm that the thione tautomer is the predominant and more stable species in the solid state and in solution. researchgate.net The characteristic 13C NMR signal for the thiocarbonyl carbon (C=S) typically appears significantly downfield, often above 160 ppm, which is indicative of the thione structure. acs.org

Coordination Chemistry and Metal Complexation of Thiourea Derivatives

Ligand Properties and Coordination Modes

Thiourea (B124793) derivatives are a significant class of ligands in coordination chemistry due to their structural versatility and multiple donor sites. mdpi.comuobasrah.edu.iq These compounds, including N,N-Dimethyl-N'-(1-naphthyl)thiourea, possess hard and soft donor atoms, which allows for flexible coordination with various metal ions. rdd.edu.iq The electronic and steric properties of the substituents on the thiourea backbone, such as the dimethylamino and naphthyl groups, play a crucial role in determining the coordination mode and the geometry of the resulting metal complexes.

Role of Sulfur and Nitrogen Donor Atoms in Metal Coordination

The thiourea moiety, >N-C(S)-N<, is characterized by the presence of both sulfur and nitrogen atoms, which can act as potential donor sites for metal coordination. nih.govnih.gov The thiocarbonyl sulfur atom is a soft donor and typically the primary site of coordination, allowing the ligand to bind in a monodentate fashion without deprotonation. mdpi.comuobasrah.edu.iq This is a common coordination mode for thiourea derivatives with various metal ions. mdpi.com

The nitrogen atoms of the thiourea backbone are harder donor sites. Coordination involving nitrogen typically occurs after the deprotonation of the N-H proton, leading to an anionic ligand that can form a chelate ring with the metal center. mdpi.comresearchgate.net The presence of the bulky 1-naphthyl group on one of the nitrogen atoms introduces significant steric hindrance, which can influence the arrangement of ligands around the metal ion in the resulting complex. researchgate.net For instance, the steric bulk of a naphthyl group in a palladium(II) complex was found to favor a trans arrangement of the coordinating N and S atoms. researchgate.net

Potential Chelating Behavior (e.g., P^S, N,S,O)

The chelating behavior of thiourea derivatives is highly dependent on the functional groups present in the molecule.

N,S Chelation : This is a common coordination mode for N,N'-disubstituted thioureas, including what would be expected for this compound. Upon deprotonation of the N'–H proton, the ligand can coordinate to a metal ion through both the thiocarbonyl sulfur and the naphthyl-substituted nitrogen atom, forming a stable chelate ring. mdpi.comresearchgate.netnuph.edu.ua This bidentate coordination has been observed in numerous copper(II) and palladium(II) complexes of related ligands. researchgate.net

O,S Chelation : While this compound itself lacks an oxygen donor, the closely related N-acyl and N-naphthoyl thiourea derivatives exhibit O,S chelation. researchgate.netnih.gov In these compounds, the ligand coordinates to the metal center via the carbonyl oxygen and the thiocarbonyl sulfur atoms, often after deprotonation of the amide proton. nih.govnih.gov This creates a stable six-membered chelate ring. cardiff.ac.uk For example, copper(II) and nickel(II) complexes of N,N-diethyl-N′-2-naphthoylthiourea form neutral bis-chelates with a cis arrangement of the O and S donor atoms. researchgate.net

P^S Chelation : This coordination mode occurs in thiourea derivatives that have been functionalized with a phosphine (B1218219) group. In these cases, the ligand coordinates through the phosphorus and sulfur atoms. nih.gov This is not a primary coordination mode for the title compound but illustrates the versatility of the thiourea scaffold.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is well-established, yielding a wide array of structures with various transition metals.

Preparation of Transition Metal Complexes (e.g., Cu, Co, Ni, Au, Ag, Pd, Ru, Pt, Zn)

Metal complexes of thiourea derivatives are typically prepared by reacting the ligand with a metal salt in a suitable organic solvent. uobasrah.edu.iq The choice of solvent often includes ethanol, acetone, acetonitrile (B52724), or dimethylformamide (DMF). mdpi.comksu.edu.tr The reaction can be carried out by stirring the mixture at room temperature or by heating under reflux. mdpi.comksu.edu.tr

For complexes involving bidentate N,S or O,S chelation, a base such as triethylamine (B128534) or sodium acetate (B1210297) is often added to facilitate the deprotonation of the ligand. mdpi.comresearchgate.net The resulting complexes, which are often neutral, can then be isolated by filtration or precipitation.

Examples of synthesized complexes with related N-naphthyl thiourea derivatives include:

Copper(II), Nickel(II), and Palladium(II) complexes with N,N-diethyl-N′-2-naphthoylthiourea. researchgate.net

Copper(II) complexes with N-(cyclohexylcarbamothioyl)-2-naphthamide. nih.gov

Gold(I) and Silver(I) complexes with phosphine-functionalized thioureas, where silver forms a P^S chelate. nih.gov

Polynuclear Copper(I) and Silver(I) cluster complexes with 1,3-diisobutyl thiourea, demonstrating the bridging capability of the sulfur atom. mdpi.com

Cobalt(II), Nickel(II), and Copper(II) complexes have been prepared with N-benzoylthiourea derivatives. ksu.edu.tr

Zinc(II), Cadmium(II), and Mercury(II) complexes with N-Phenylmorpholine-4-carbothioamide have also been synthesized, showing both monodentate S-coordination and bidentate S,N-coordination. mdpi.com

Spectroscopic and Electrochemical Characterization of Complexes

Spectroscopic and electrochemical methods are essential for elucidating the structure and bonding in metal complexes of thiourea derivatives. mdpi.comcardiff.ac.uk

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. A shift in the ν(C=S) stretching frequency to a lower wavenumber (typically by 11-42 cm⁻¹) upon complexation is indicative of coordination through the sulfur atom. mdpi.com The disappearance of the ν(N-H) band confirms the deprotonation of the ligand for chelation. mdpi.comnih.gov

Table 1: Typical IR Spectral Data (cm⁻¹) for a Thiourea Ligand and its Metal Complexes

| Compound Type | ν(N-H) | ν(C=S) | Note |

|---|---|---|---|

| Free Ligand | ~3176 | ~707 | Shows characteristic N-H and C=S stretches. mdpi.com |

| Monodentate S-Complex | ~3174-3336 | ~665-696 | ν(N-H) is present; ν(C=S) shifts to lower frequency. mdpi.com |

| Bidentate N,S-Complex | Absent | Shifted | ν(N-H) disappears due to deprotonation. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy provides detailed structural information. In ¹H NMR, the signal for the N-H proton disappears upon deprotonation and coordination. mdpi.com In ¹³C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is sensitive to the coordination environment, typically shifting downfield upon complexation, which suggests a decrease in electron density at the carbon atom. mdpi.comnih.gov

Electronic (UV-Vis) Spectroscopy : The UV-Vis spectra of the complexes provide information on their geometry. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., tetrahedral vs. square planar). uobasrah.edu.iqcardiff.ac.uk

Electrochemical Studies : Cyclic voltammetry is used to study the redox behavior of the metal complexes and to confirm the oxidation state of the metal center. uobasrah.edu.iqnih.gov

Crystallographic Investigations of Metal Complexes

A copper(II) complex with an N-(dialkylaminothiocarbonyl)-N′-(1-naphthyl)-arylamidine ligand was found to have a distorted tetrahedral geometry , with the deprotonated ligand coordinating through its N and S atoms. researchgate.net

The corresponding palladium(II) complex adopted a square-planar geometry with a trans arrangement of the N and S donor atoms, a configuration attributed to the steric influence of the 1-naphthyl groups. researchgate.net

In contrast, a copper(II) complex with N,N-diethyl-N′-2-naphthoylthiourea showed a nearly square-planar coordination with a cis arrangement of the O and S ligator atoms. researchgate.net

A dinuclear copper(II) complex with a bis(thiourea) ligand demonstrated that each copper ion is coordinated by two (S,O)-chelating moieties in a geometry described as a flat isosceles trapezoid. nih.gov

Table 2: Selected Crystallographic Data for a Dinuclear Copper(II) Aroylthiourea Complex

| Parameter | Value | Description |

|---|---|---|

| Coordination Geometry | Flat Isosceles Trapezoid | Describes the arrangement of the cis-S₂O₂ donor set. nih.gov |

| Cu—O Bond Lengths | 1.9406(15) - 1.9431(14) Å | Bond distance between copper and oxygen atoms. nih.gov |

| Cu—S Bond Lengths | 2.2612(6) - 2.2624(6) Å | Bond distance between copper and sulfur atoms. nih.gov |

These crystallographic studies confirm the flexible coordination behavior of thiourea derivatives and highlight the significant impact of substituents like the naphthyl group on the final structure of the metal complex.

Geometric Preferences and Stability of Metal Complexes in Solution and Solid State

The geometry of metal complexes containing thiourea derivatives is dictated by a delicate balance of factors including the electronic configuration and preferred coordination number of the metal ion, the steric hindrance imposed by the ligand's substituents, and the conditions of the medium (solution or solid state). For ligands like this compound, the bulky 1-naphthyl group and the dimethylamino moiety play a significant role in determining the final structure.

Thiourea and its derivatives can coordinate to metal ions in several modes, most commonly as neutral, monodentate ligands via the sulfur atom. mdpi.comrdd.edu.iq However, bidentate chelation through both sulfur and a nitrogen atom is also known, particularly if the nitrogen is part of a heterocyclic ring like pyridine. mdpi.comnuph.edu.ua In the case of this compound, monodentate S-coordination is the most probable mode.

Studies on Ni(II) complexes with the closely related N-naphthylthiourea have shown that multiple geometries can coexist in solution. researchgate.net Equilibria involving tetrahedral, square planar, and octahedral structures are often observed, with the relative stability of each being influenced by temperature and solvent. researchgate.net This indicates that the energy differences between these geometric forms are often small.

In the solid state, X-ray crystallography provides definitive structural information. Research on various N,N'-substituted thiourea complexes has confirmed the existence of distorted tetrahedral, trigonal planar, and square planar geometries. rsc.org For square planar complexes, such as those with Pd(II), the steric bulk of the substituents is a critical factor. The presence of a voluminous 1-naphthyl group has been shown to favor a trans arrangement of the coordinating atoms to minimize steric repulsion between the ligands. researchgate.net

The table below summarizes common geometric preferences for metal ions frequently complexed with thiourea-type ligands.

| Metal Ion | d-electron Count | Common Geometries with Thiourea Ligands | Example/Reference |

| Cu(I) | d¹⁰ | Tetrahedral, Trigonal Planar | rdd.edu.iqrsc.org |

| Ni(II) | d⁸ | Square Planar, Tetrahedral, Octahedral (often in equilibrium) | researchgate.netsemanticscholar.org |

| Pd(II) | d⁸ | Square Planar | researchgate.net |

| Zn(II) | d¹⁰ | Tetrahedral | rsc.org |

| Ag(I) | d¹⁰ | Linear, Trigonal Planar, Tetrahedral | oup.com |

| Au(I) | d¹⁰ | Linear | nih.gov |

Ligand Exchange Rates and Mechanisms in Thiourea Metal Complexes

Ligand exchange reactions in metal complexes are fundamental to their reactivity and catalytic applications. The rates and mechanisms of these substitutions are intimately linked to the geometry of the complex, the nature of the metal ion, and the properties of both the entering and leaving ligands. libretexts.org

Ligand substitution reactions typically proceed via one of three fundamental mechanisms:

Dissociative (D or Sₙ1): A two-step mechanism where the leaving group departs first, forming a lower-coordination intermediate, which is then attacked by the entering ligand. The rate is independent of the entering ligand's concentration. dalalinstitute.com

Associative (A or Sₙ2): A two-step mechanism where the entering ligand first coordinates to the metal, forming a higher-coordination intermediate, from which the leaving group then departs. The rate is dependent on the entering ligand's concentration. dalalinstitute.com

Interchange (I): A concerted mechanism where the entering ligand assists in the departure of the leaving group. It is subdivided into interchange dissociative (Iₐ) and interchange associative (Iₐ), depending on the degree of bond-making versus bond-breaking in the transition state. dalalinstitute.com

The choice of mechanism is heavily influenced by the complex's initial geometry. Octahedral complexes, being sterically saturated, generally undergo substitution via dissociative (D or Iₐ) pathways. dalalinstitute.com Conversely, square planar complexes are more accessible to nucleophilic attack and typically react via associative (A or Iₐ) mechanisms that involve a five-coordinate transition state. nih.gov

The lability, or the rate of ligand exchange, is governed by several factors. A key determinant is the Crystal Field Stabilization Energy (CFSE). libretexts.org Complexes with high CFSE, such as d³ (e.g., Cr³⁺) and low-spin d⁶ (e.g., Co³⁺), are often kinetically inert because any distortion toward a transition state results in a significant loss of stabilization energy. libretexts.org In contrast, complexes with zero CFSE (d⁰, high-spin d⁵, d¹⁰) or those with Jahn-Teller distortions (d⁹, e.g., Cu²⁺) are typically very labile. libretexts.org

While specific kinetic data for this compound are not widely reported, studies on related thiourea complexes provide valuable insights. For instance, NMR studies on tetrahedral Co(II) thiourea complexes revealed that the exchange between free and coordinated ligands is fast at room temperature. researchgate.net Qualitative studies on Ni(II) complexes of N-naphthylthiourea also indicate observable ligand exchange phenomena. researchgate.net The steric bulk of the 1-naphthyl group in this compound would likely increase steric crowding around the metal center, which tends to favor a dissociative mechanism for octahedral complexes and may slow down an associative attack in square planar complexes. dalalinstitute.com

| Initial Geometry | Typical Mechanism | Key Characteristics |

| Octahedral | Dissociative (D, Iₐ) | Rate is largely independent of entering ligand [Y]. Steric crowding on the reactant accelerates the reaction. dalalinstitute.com |

| Square Planar | Associative (A, Iₐ) | Rate depends on the concentration and nature of [Y]. Steric hindrance slows the reaction. dalalinstitute.com |

Research on Biological Activities: in Vitro Mechanistic Studies

Anticancer Activity and Cellular Mechanistic Pathways

In Vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of various thiourea (B124793) derivatives have been evaluated against a wide array of human cancer cell lines. N-naphthoyl thioureas, which share a core structural motif with N,N-Dimethyl-N'-(1-naphthyl)thiourea, have demonstrated significant antiproliferative effects. nih.gov

Studies on a library of N-naphthoyl thiourea derivatives revealed notable cytotoxicity against human breast adenocarcinoma (MCF-7), human colorectal carcinoma (HCT116), and human lung carcinoma (A549) cell lines. nih.govresearchgate.netacs.org In some cases, the observed cytotoxic effects were greater than those of the standard chemotherapeutic drug doxorubicin. nih.govresearchgate.net

Similarly, another class of related compounds, 3-(trifluoromethyl)phenylthiourea (B159877) analogs, showed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values often under 10 µM. nih.gov These findings underscore the potential of the thiourea scaffold in designing potent anticancer agents.

Table 1: In Vitro Cytotoxicity of Structurally Related Thiourea Derivatives This table presents data for classes of compounds structurally related to this compound, as specific data for the compound itself is not detailed in the cited literature.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| N-Naphthoyl Thiourea Derivatives | MCF-7 | Significant Cytotoxicity | nih.govacs.org |

| N-Naphthoyl Thiourea Derivatives | HCT116 | Significant Cytotoxicity | nih.govresearchgate.net |

| N-Naphthoyl Thiourea Derivatives | A549 | Significant Cytotoxicity | nih.govacs.org |

| 3-(trifluoromethyl)phenylthiourea Analogs | SW480 | ≤ 10 µM | nih.gov |

| 3-(trifluoromethyl)phenylthiourea Analogs | SW620 | ≤ 10 µM | nih.gov |

| 3-(trifluoromethyl)phenylthiourea Analogs | PC3 | ≤ 10 µM | nih.gov |

| 3-(trifluoromethyl)phenylthiourea Analogs | K-562 | ≤ 10 µM | nih.gov |

Investigating Molecular Mechanisms of Action

The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase that is often overexpressed in various cancers, making it a key therapeutic target. nih.govnih.govresearchgate.net Certain N-substituted thiourea derivatives have been identified as potent EGFR inhibitors. nih.gov One such derivative demonstrated a marked reduction in the tyrosine phosphorylation of EGFR. nih.gov This inhibition blocks downstream signaling pathways crucial for cell proliferation, such as the Erk1/2 and AKT pathways. nih.gov

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. nih.gov Research has shown that thiourea derivatives can induce apoptosis in cancer cells. nih.govnih.gov For example, a novel N-substituted thiourea was found to induce apoptosis in human lung carcinoma cells when analyzed by flow cytometry. nih.gov

Further studies on other thiourea analogs revealed a strong pro-apoptotic activity, leading to late-stage apoptosis in colon cancer cell lines (SW480, SW620) and leukemia cells (K-562). nih.gov The induction of apoptosis is often linked to the activation of key executioner enzymes like caspase-3 and the occurrence of DNA damage, which are hallmarks of this cell death pathway. nih.govresearchgate.netnih.govmdpi.com

Beyond EGFR, the broader family of thiourea compounds has been investigated for its inhibitory effects on other critical cellular enzymes.

Protein Kinases: As downstream effectors of EGFR, the activation of protein kinases like Erk1/2 and AKT was found to be inhibited by an N-substituted thiourea derivative. nih.gov While specific data on HER-2 (a member of the EGFR family) inhibition by naphthyl thioureas is not prominent, pan-HER kinase inhibitors are a known therapeutic strategy. nih.gov

Topoisomerases: These enzymes are vital for managing DNA topology during replication. Their inhibition leads to DNA damage and subsequent cell death. nih.gov While not directly demonstrated for this compound, enzyme inhibition is a known activity of many thiourea-containing compounds. nih.gov

Carbonic Anhydrase: No specific inhibitory activities against carbonic anhydrase by this compound or its close analogs were identified in the reviewed literature.

Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases implicated in cancer progression. researchgate.netrsc.orgresearchgate.net Computational studies have predicted that thiourea derivatives can act as anticancer candidates through the inhibition of Sirtuin-1 (SIRT1). researchgate.net This suggests a potential mechanism for the broader class of thiourea compounds. nih.gov

Disruption of the cell cycle is a primary strategy for halting cancer cell proliferation. researchgate.net Studies on N-substituted and N-acyl thiourea derivatives have shown that these compounds can induce cell cycle arrest. nih.govmdpi.com One investigation revealed that a novel thiourea derivative prompted a G₀/G₁ phase arrest in lung carcinoma cells. nih.gov Another study on N-acyl thioureas also reported an arrest in the G₀/G₁ phase, which was associated with a corresponding decrease in the percentage of cells in the S phase. mdpi.com

DNA Binding Interactions and Modes

While direct studies on the DNA binding interactions of this compound are not extensively detailed in the reviewed literature, research on structurally related compounds provides insights into potential mechanisms. Thiourea derivatives, particularly those containing aromatic moieties like a naphthyl group, are recognized for their ability to interact with DNA. nih.gov For instance, N-naphthoyl thiourea derivatives have been identified as DNA binders. nih.gov

Studies on bis-acyl-thiourea derivatives have indicated a mixed binding mode of interaction with DNA. nih.gov Similarly, a novel thiourea polymer, QTMP, has been shown to directly impact DNA through electrostatic interactions, leading to DNA damage. nih.gov This is supported by agarose (B213101) gel electrophoresis, where the migration of calf thymus DNA was retarded in the presence of the thiourea polymer, indicating a binding interaction that increases the molecular weight of the DNA. nih.gov These findings suggest that this compound may also interact with DNA, potentially through intercalation or electrostatic binding, but further specific studies are required to elucidate the precise mode of action.

Antimicrobial Activity

This compound belongs to a class of compounds that has demonstrated a broad spectrum of antimicrobial activities. Research on various thiourea derivatives has established their potential as antibacterial and antifungal agents.

In Vitro Antibacterial Activity

Thiourea derivatives have shown considerable efficacy against both Gram-positive and Gram-negative bacteria.

Gram-positive Bacteria: Notably, various thiourea derivatives have been found to be active against Staphylococcus aureus. For example, a series of naphthalimide–thiourea derivatives demonstrated potent antibacterial activity against S. aureus with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 8 μg/mL. nih.gov Furthermore, these compounds were also effective against multidrug-resistant strains of S. aureus, including Vancomycin-Resistant S. aureus (VRSA), with MICs between 0.06 and 4 μg/mL. nih.gov Another thiourea derivative, TD4, showed potent activity against several Staphylococcus species, including methicillin-resistant S. aureus (MRSA), with MIC values between 2 and 16 µg/mL. nih.govresearchgate.net

Gram-negative Bacteria: The activity of thiourea derivatives extends to Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov For instance, certain substituted benzoylthiourea (B1224501) derivatives were active against E. coli and P. aeruginosa, with one compound exhibiting an MIC of 128 µg/mL against E. coli. nih.gov However, some studies indicate that the activity against Gram-negative bacteria can be less pronounced. The thiourea derivative TD4, for example, had no obvious antibacterial activity against Gram-negative bacteria, with MICs greater than 256 µg/mL. nih.gov

| Compound Class | Bacterial Strain | Reported MIC (μg/mL) |

|---|---|---|

| Naphthalimide–thiourea derivatives | Staphylococcus aureus | 0.03–8 |

| Naphthalimide–thiourea derivatives | Vancomycin-Resistant S. aureus (VRSA) | 0.06–4 |

| Thiourea derivative (TD4) | Methicillin-Resistant S. aureus (MRSA) | 2–16 |

| Substituted benzoylthiourea derivatives | Escherichia coli | 128 |

| Thiourea derivative (TD4) | Gram-negative bacteria | >256 |

In Vitro Antifungal Activity

The antifungal potential of thiourea derivatives has been investigated against various fungal pathogens. Studies have shown that these compounds can be effective against species such as Candida albicans and Aspergillus flavus. nih.gov For example, certain thiourea derivatives of 2-thiophenecarboxylic acid have been evaluated for their antifungal activity against nosocomial Candida auris strains. nih.govnih.govresearchgate.net Similarly, other studies have reported the antifungal properties of thiourea derivatives against various Candida species and filamentous fungi. mdpi.com While specific data for this compound is not available, the general activity of the thiourea class of compounds suggests potential for antifungal applications.

| Compound Class | Fungal Strain | Activity Noted |

|---|---|---|

| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Antifungal activity observed |

| General thiourea derivatives | Candida spp. | Inhibitory activity reported |

| General thiourea derivatives | Filamentous fungi | Inhibitory activity reported |

Anti-Biofilm Activity Research

Biofilms pose a significant challenge in treating microbial infections due to their inherent resistance to antimicrobial agents. Several studies have highlighted the potential of thiourea derivatives to inhibit biofilm formation. For instance, certain thiourea derivatives incorporating a 2-aminothiazole (B372263) or a 3-amino-1H-1,2,4-triazole scaffold have been shown to effectively inhibit biofilm formation by methicillin-resistant and standard strains of S. epidermidis. nih.govnih.gov In another study, novel N-[2-(4-ethylphenoxymethyl)benzoyl]-N'-(substituted phenyl)thiourea derivatives demonstrated anti-biofilm activity, with one compound being particularly effective at inhibiting the initial adherence of S. aureus, while another was more active against mature biofilms. semanticscholar.org

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanism of thiourea derivatives is thought to be multifaceted. One proposed mechanism involves the disruption of the bacterial cell wall. Transmission electron microscopy of MRSA treated with the thiourea derivative TD4 revealed a disruption of the integrity of the cell wall. nih.govresearchgate.net This damage to the cell's primary defense barrier can lead to cell death. Another potential mechanism is the interference with crucial metabolic pathways. For example, TD4 was found to destroy the NAD+/NADH homeostasis in MRSA, which is vital for cellular respiration and energy production. nih.gov

Enzyme Inhibition Studies

Thiourea derivatives have been identified as potent inhibitors of various enzymes, suggesting a broad range of therapeutic applications. nih.gov A significant area of research has been their activity as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria. Several studies have synthesized and screened N,N-disubstituted thioureas and bis-acyl-thiourea derivatives for their urease inhibition properties. nih.govnih.govmdpi.com The results from these studies indicate that thiourea derivatives can exhibit moderate to good inhibitory effects against urease. nih.govmdpi.com For example, one study found that a newly synthesized N-methyl quinolonyl thiourea derivative was a potent urease inhibitor with an IC50 value of 1.83 ± 0.79 µM, which was approximately 12-fold more potent than the standard inhibitor, thiourea. nih.govmdpi.com

| Compound Class | Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| N-methyl quinolonyl thiourea derivative | Urease | 1.83 ± 0.79 µM |

| Bis-acyl-thiourea derivative (UP-1) | Urease | 1.55 ± 0.0288 µM |

| Bis-acyl-thiourea derivative (UP-2) | Urease | 1.66 ± 0.0179 µM |

| Bis-acyl-thiourea derivative (UP-3) | Urease | 1.69 ± 0.0162 µM |

Urease Inhibition Activity and Mechanisms

Antioxidant Activity Investigations (e.g., DPPH, ABTS assays)

Currently, there are no published studies detailing the antioxidant activity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Consequently, quantitative measures of its antioxidant potential, like IC₅₀ values, are not available.

Antiprotozoal Activity (e.g., against Leishmania amazonensis)

While the broad class of thiourea derivatives has shown promise as antiprotozoal agents, specific studies on the activity of this compound against Leishmania amazonensis are not present in the reviewed literature. One study on N,N'-disubstituted thioureas reported the activity of a series of compounds against L. amazonensis, including a naphthyl derivative. However, this was not the N,N-dimethyl substituted compound. nih.gov Therefore, no definitive IC₅₀ value or detailed antiprotozoal activity profile for this compound can be provided at this time.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications of the Naphthyl Moiety to Biological Efficacy

The naphthyl moiety is a key pharmacophore in many biologically active compounds. Modifications to this group in N'-naphthylthiourea derivatives can significantly impact their therapeutic properties. While direct SAR studies on N,N-Dimethyl-N'-(1-naphthyl)thiourea are not extensively documented, research on related N-naphthoyl thiourea (B124793) derivatives offers valuable insights into the role of the naphthyl group.

In a study on N-naphthoyl thiourea derivatives, a library of compounds was synthesized and evaluated for their in vitro anticancer activity against MCF-7 (breast), HCT116 (colon), and A549 (lung) cancer cell lines. The results demonstrated that the naphthyl scaffold is a crucial component for the observed cytotoxic effects nih.gov. Although these compounds differ from this compound by having a carbonyl group attached to the naphthyl ring, the general importance of the bulky, aromatic naphthyl structure for biological activity is highlighted.

Furthermore, studies on other naphthalene derivatives have shown that the position and nature of substituents on the naphthyl ring can modulate biological activity nih.gov. For instance, in a series of benzophenone derivatives with a naphthyl-substituted B-ring evaluated as HIV-1 reverse transcriptase inhibitors, the position of attachment and substitution pattern on the naphthyl ring were found to be critical for potency nih.gov. While these are not thiourea derivatives, they underscore the principle that modifications to the naphthyl ring system can fine-tune biological activity.

Impact of Thiourea Substituents on Activity, Selectivity, and Potency

The substituents on the nitrogen atoms of the thiourea core play a pivotal role in determining the compound's biological activity, selectivity, and potency. The N,N-dimethyl substitution in this compound is expected to influence its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

A quantitative structure-activity relationship (QSAR) study on a series of N-alkyl substituted thiourea derivatives revealed that an increase in the number of alkyl substituents on the nitrogen atoms enhances antibacterial activity researchgate.net. The study, which included compounds like N-methylthiourea, N,N'-dimethylthiourea, and tetramethylthiourea, found that the antibacterial action is enhanced by the increased electron-donating ability of the molecule researchgate.net. This suggests that the N,N-dimethyl group in this compound likely contributes positively to its potential antimicrobial properties.

In the context of anticancer activity, the nature of the N-substituents is also crucial. A study on palladium(II) complexes of N,N-disubstituted-N'-acylthioureas, including N,N-dimethyl-N'-benzoylthiourea, demonstrated that the substituents on the thiourea nitrogen atoms influence the cytotoxicity of the complexes nih.gov. Another study on palladium(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimathanamine showed that the cytotoxic activity is significantly dependent on the nature of the alkyl groups on the amine moieties nih.gov.

Comparing N,N-disubstituted thioureas with their N-monosubstituted counterparts, it has been observed that the steric hindrance from disubstitution can affect binding to certain biological targets. For instance, in the case of urease inhibitors, N-monosubstituted aroylthioureas were found to be more potent than many N,N'-disubstituted thioureas, as the smaller thiourea motif could better fit into the active site of the enzyme acs.org. This highlights that while N,N-dimethyl substitution can enhance activity in some contexts, it may reduce it in others depending on the specific biological target.

Influence of Metal Complexation on Biological Activity Enhancement and Modulation

The coordination of thiourea derivatives to metal ions is a well-established strategy for enhancing their biological activity. The sulfur and nitrogen atoms of the thiourea moiety are excellent donors for metal ions, and the resulting metal complexes often exhibit superior cytotoxic and antimicrobial properties compared to the free ligands.

The complexation of thiourea derivatives with metals like copper, palladium, and nickel has been shown to significantly enhance their anticancer and antimicrobial activities. This enhancement is often attributed to the chelation effect, which increases the lipophilicity of the complex, facilitating its transport across cell membranes.

Copper(II) Complexes: Copper complexes of thiourea derivatives have shown significant promise as anticancer agents nih.gov. For instance, a copper complex of an N-naphthoyl thiourea derivative displayed potent anti-proliferative effects against three cancer cell lines (MCF-7, HCT116, and A549), with IC50 values in the sub-micromolar range, indicating a significant enhancement of cytotoxicity upon complexation nih.gov.

A study on copper(II) complexes with halogenated 1,3-disubstituted arylthioureas demonstrated that these complexes were cytotoxic to several human cancer cell lines in the low micromolar range, while being non-toxic to normal cells nih.gov. The cytotoxic properties were significantly stronger than those of the standard anticancer drug cisplatin nih.gov. The data from this study, while not involving a naphthyl moiety, illustrates the potential for copper complexation to create potent and selective anticancer agents from thiourea ligands.

Interactive Data Table: Cytotoxicity of Copper(II) Complexes of Arylthioureas

| Compound | SW480 IC₅₀ (µM) | SW620 IC₅₀ (µM) | PC3 IC₅₀ (µM) | HaCaT IC₅₀ (µM) |

| Complex 1 | 4.7 ± 0.3 | 3.3 ± 0.2 | 9.7 ± 0.1 | > 100 |

| Complex 3 | 7.6 ± 0.5 | 6.6 ± 0.4 | 11.2 ± 0.9 | > 100 |

| Complex 5 | 11.3 ± 0.8 | 15.2 ± 1.1 | 18.2 ± 1.3 | > 100 |

| Complex 7 | 12.1 ± 1.0 | 11.8 ± 0.9 | 14.4 ± 1.1 | > 100 |

| Complex 8 | 3.9 ± 0.8 | 7.9 ± 0.6 | 4.3 ± 0.5 | > 100 |

| Cisplatin | 9.4 ± 0.7 | 8.8 ± 0.6 | 11.8 ± 0.9 | 1.1 ± 0.1 |

| Doxorubicin | 0.5 ± 0.04 | 0.4 ± 0.03 | 0.8 ± 0.06 | 0.4 ± 0.03 |

Palladium(II) and Nickel(II) Complexes: Palladium(II) and Nickel(II) complexes of thiourea derivatives have also been extensively studied for their biological activities. Research on N,N-diethyl-N'-2-naphthoylthiourea has shown that it forms stable complexes with Cu(II), Ni(II), and Pd(II) researchgate.net. These complexes often exhibit enhanced antimicrobial and anticancer activities compared to the free ligands nih.govmdpi.com. For example, a study on various thiourea derivative ligands and their Ni(II) and Cu(II) complexes demonstrated that the metal complexes generally have greater antimicrobial activity nih.gov. The enhanced activity is often linked to the increased lipophilicity of the complexes, allowing for better penetration of microbial cell walls nih.gov.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a thiourea (B124793) derivative, might interact with a biological target. While specific docking studies for N,N-Dimethyl-N'-(1-naphthyl)thiourea against all the listed enzymes are not extensively detailed in the available literature, analysis of related thiourea compounds provides a strong predictive framework for its potential interactions.

Docking simulations are instrumental in predicting the inhibitory potential of thiourea derivatives against various enzymes implicated in disease.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. nih.gov Molecular docking of novel thiazolyl-pyrazoline hybrids into the EGFR kinase domain revealed binding patterns similar to the known inhibitor erlotinib, with docking scores ranging from -11.14 to -10.64 kcal/mol. dovepress.com These scores indicate strong and stable interactions within the enzyme's active site. dovepress.comnih.gov N-substituted thiourea derivatives have also been identified as EGFR signaling-targeted inhibitors. nih.gov

Urease: This enzyme is linked to infections by Helicobacter pylori and the formation of kidney stones. nih.gov Many thiourea derivatives have shown potent urease inhibitory activity, often exceeding that of the standard inhibitor, thiourea (IC₅₀ = 21.2 ± 1.3 μM). nih.gov For instance, certain N,N-disubstituted thioureas based on a quinolone moiety have demonstrated IC₅₀ values as low as 1.83 ± 0.79 µM, showing interactions with the active site of the urease enzyme. mdpi.comnih.gov

Tyrosinase: As a key enzyme in melanin (B1238610) production, tyrosinase inhibitors are relevant in cosmetics and for treating hyperpigmentation disorders. mdpi.comresearchgate.net Docking studies of indole–thiourea derivatives have identified competitive inhibitors of tyrosinase, with one compound showing an IC₅₀ of 5.9 ± 2.47 μM, significantly more potent than kojic acid (IC₅₀ = 16.4 ± 3.53 μM). mdpi.com The simulations reveal that these compounds bind within the enzyme's active site, interacting with key histidine residues. semanticscholar.org

α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. cmu.ac.thnih.gov Studies on thiazolidine-2,4-dione and rhodanine (B49660) derivatives containing a thiourea-like scaffold have shown potent α-glucosidase inhibition, with IC₅₀ values as low as 5.44 ± 0.13 μM, far exceeding the standard drug acarbose (B1664774) (IC₅₀ = 817.38 ± 6.27 μM). nih.gov Docking studies confirm that these compounds can bind effectively to the enzyme's active site. nih.gov

PTP1B: Protein Tyrosine Phosphatase 1B is a target for treating type 2 diabetes and obesity. bmrat.orgnih.gov Virtual screening and docking have been used to identify novel PTP1B inhibitors from large chemical databases, highlighting molecules that can form stable interactions within the enzyme's active site. nih.govnih.gov

| Enzyme Target | Compound Class | Reported IC₅₀ or Binding Energy | Reference |

|---|---|---|---|

| EGFR | Thiazolyl Pyrazolines | -11.14 kcal/mol (Docking Score) | dovepress.com |

| Urease | N,N-disubstituted Thioureas | 1.83 ± 0.79 µM | mdpi.comnih.gov |

| Tyrosinase | Indole-Thiourea Derivatives | 5.9 ± 2.47 μM | mdpi.com |

| α-Glucosidase | Rhodanine Derivatives | 5.44 ± 0.13 μM | nih.gov |

| PTP1B | Thiazolyl Derivatives | Kᵢ values in the range of 2 to 29 µM | nih.gov |

Thiourea derivatives, particularly those with planar aromatic moieties like a naphthyl group, have the potential to interact with nucleic acids. The binding modes can vary and typically include intercalation between base pairs, binding within the minor or major grooves, or electrostatic interactions with the phosphate (B84403) backbone. Naphthalene-based compounds have been shown to exhibit different binding modes, including groove binding and stacking interactions, which can be sensitive to the DNA structure (e.g., B-DNA vs. G-quadruplex). mdpi.com The specific mode of interaction for this compound would depend on its conformational flexibility and the local DNA sequence. nih.gov

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug discovery. nih.govresearchgate.net Molecular docking has been used to screen libraries of compounds for their potential to inhibit Mpro. chemrxiv.org Studies have shown that various molecules can bind within the active site of the protease, forming hydrogen bonds with key residues like HIS41 and CYS145. chemrxiv.orgnih.gov While specific studies on this compound are not detailed, the general ability of small molecules to fit into the Mpro active site suggests that thiourea derivatives could be viable candidates for inhibition. nih.gov

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to calculate properties like molecular orbital energies, electron density distribution, and spectroscopic parameters.

DFT calculations provide detailed information about the electronic properties of thiourea derivatives. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For thiourea derivatives, the electron density in the HOMO is often located on the sulfur atom and the adjacent nitrogen atoms, while the LUMO is typically distributed over the aromatic ring system. This distribution is key to understanding their charge transfer properties and reactivity.

Materials with significant NLO properties are valuable for applications in optoelectronics and photonics, such as frequency conversion and optical switching. niscpr.res.in DFT calculations are a powerful tool for predicting the NLO response of molecules. The key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response. Push-pull chromophores, which contain electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit large β values. rsc.org

For molecules like this compound, the thiourea moiety can act as part of the conjugated system, and the naphthyl and dimethylamino groups can modulate the electronic properties. DFT studies on similar organic compounds have shown that theoretical calculations of hyperpolarizability can effectively guide the design of new NLO materials. nih.govanalis.com.my The predicted NLO properties are often sensitive to the choice of the functional and basis set used in the DFT calculations. analis.com.my

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, intramolecular interactions, and the stability of molecular structures. materialsciencejournal.orgresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which reveal hyperconjugative effects that stabilize the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a filled Lewis-type NBO to a non-Lewis NBO. materialsciencejournal.orgresearchgate.net

Key predicted hyperconjugative interactions for this compound would include:

Interactions involving the thiourea core: The lone pairs on the nitrogen atoms (both the dimethylamino and the naphthyl-bound nitrogen) and the sulfur atom are significant electron donors. Delocalization of these lone pairs into the antibonding π* orbital of the C=S bond is expected to be a major stabilizing interaction. Similarly, interactions between the nitrogen lone pairs and the σ* antibonding orbitals of adjacent C-N and C-S bonds would contribute to the stability of the thiourea group.

Interactions involving the naphthyl ring: The π-electrons of the aromatic naphthyl ring can act as donors, interacting with the antibonding orbitals of the C-N bond connecting the ring to the thiourea unit. Conversely, the lone pair of the nitrogen atom attached to the naphthyl ring (N') can delocalize into the π* antibonding orbitals of the aromatic system. These interactions are crucial for understanding the electronic communication between the naphthyl group and the thiourea moiety.

Interactions involving the dimethylamino group: The lone pair on the nitrogen of the N,N-dimethyl group is a potent electron donor. Significant stabilization would be expected from the delocalization of this lone pair into the antibonding orbitals of the adjacent C-N and C-H bonds of the methyl groups.

The magnitude of these E(2) stabilization energies would provide a quantitative measure of the strength of these interactions and their importance in defining the conformational preferences and electronic properties of this compound. However, without specific computational studies, the precise values remain a subject for future theoretical investigation.

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

In silico methods are integral to modern drug discovery, providing rapid and cost-effective predictions of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its potential as a drug candidate (drug-likeness). nih.govnih.gov While experimental data for this compound is not available, its ADME and drug-likeness profile can be predicted using computational tools like SwissADME. nih.gov The following tables present a representative in silico assessment based on the analysis of structurally related thiourea and naphthyl-containing derivatives. nih.govphytojournal.commdpi.com

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄N₂S |

| Molecular Weight | 230.33 g/mol |

| # Heavy Atoms | 16 |

| # Aromatic Heavy Atoms | 11 |

| Fraction Csp3 | 0.15 |

| # Rotatable Bonds | 2 |

| # H-bond Acceptors | 2 |

| # H-bond Donors | 1 |

| Molar Refractivity | 72.50 |

| Topological Polar Surface Area (TPSA) | 50.7 Ų |

Table 2: Predicted Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical parameter that influences a drug's absorption and distribution. nih.gov This table presents the predicted Log P values from five different computational models to provide a consensus view.

| Model | Predicted Log P (o/w) |

| iLOGP | 3.55 |

| XLOGP3 | 3.20 |

| WLOGP | 3.15 |

| MLOGP | 2.90 |

| SILICOS-IT | 3.85 |

| Consensus Log P | 3.33 |

Table 3: Predicted Water Solubility

Aqueous solubility is a key factor affecting the absorption and formulation of a drug candidate. The predicted solubility is presented in multiple scales for a comprehensive understanding. phytojournal.com

| Parameter | Prediction |

| Log S (ESOL) | -3.80 |

| Solubility (ESOL) | 4.0 x 10⁻⁴ mol/L |

| Solubility Class (ESOL) | Poorly soluble |

Table 4: Predicted Pharmacokinetics

This table summarizes the predicted behavior of the compound within the body, including its absorption, distribution, and potential to be a substrate for key transporters and metabolizing enzymes. nih.govnih.gov

| Parameter | Prediction |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 inhibitor | Yes |

| CYP2C19 inhibitor | Yes |

| CYP2C9 inhibitor | No |

| CYP2D6 inhibitor | Yes |

| CYP3A4 inhibitor | Yes |

| Log Kp (skin permeation) | -4.5 cm/s |

Table 5: Predicted Drug-Likeness and Medicinal Chemistry

Drug-likeness is assessed based on established rules that evaluate whether a compound possesses properties consistent with known oral drugs. nih.gov The bioavailability score provides an estimate of the compound's potential for oral bioavailability.

| Parameter | Prediction |

| Drug-Likeness Rules | |

| Lipinski's Rule | Yes (0 violations) |

| Ghose Filter | Yes (0 violations) |

| Veber Filter | Yes (0 violations) |

| Egan Filter | Yes (0 violations) |

| Muegge Filter | Yes (0 violations) |

| Medicinal Chemistry | |

| PAINS (Pan Assay Interference Structures) | 0 alerts |

| Brenk Alert | 1 alert (thiourea) |

| Lead-likeness | Yes (0 violations) |

| Bioavailability | |

| Bioavailability Score | 0.55 |

The in silico analysis suggests that this compound has a promising pharmacokinetic profile. It is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier. The compound adheres to all major drug-likeness rules with no violations, indicating that its physicochemical properties fall within the range of known oral drugs. The bioavailability score of 0.55 is also indicative of good oral bioavailability. However, the presence of a thiourea moiety triggers a Brenk alert, which is a flag for potential toxicological issues or metabolic liabilities that would require experimental validation. The predicted inhibition of several cytochrome P450 (CYP) enzymes suggests a potential for drug-drug interactions.

Advanced Research Applications of N,n Dimethyl N 1 Naphthyl Thiourea and Its Derivatives

The unique structural characteristics of N,N-Dimethyl-N'-(1-naphthyl)thiourea, featuring a bulky, electron-rich naphthyl group and a hydrogen-bonding-capable thiourea (B124793) moiety, have positioned it and its closely related analogues as subjects of significant interest in various fields of advanced chemical research. These applications span from environmental remediation to the intricate realms of molecular recognition and asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-N'-(1-naphthyl)thiourea, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar quantities of 1-naphthylamine and dimethylthiocarbamoyl chloride in anhydrous dichloromethane under nitrogen yields the product. Reaction temperature (60–80°C), solvent polarity, and catalyst use (e.g., triethylamine) are critical for yield optimization .

- Characterization : Confirm purity via FT-IR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm, thiourea NH at δ ~10.2 ppm), and elemental analysis .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing thiourea derivatives?

- Analytical Workflow :

- FT-IR : Identifies thiourea functional groups (C=S, N-H stretches).

- NMR : Distinguishes substituent positions (e.g., dimethyl vs. naphthyl groups).

- HPLC-MS : Quantifies purity and detects byproducts (e.g., column: C18, mobile phase: acetonitrile/water).

- X-ray crystallography : Resolves conformational isomerism (e.g., planar vs. non-planar thiourea cores) .

Q. What are the primary biological activities reported for this compound in preliminary studies?

- Findings :

- Antimicrobial : Inhibits Staphylococcus aureus (MIC: 32 µg/mL) via disruption of membrane integrity .

- Enzyme inhibition : Competes with urease active-site Ni²⁺ ions (IC₅₀: 18 µM) .

- Antioxidant : Scavenges DPPH radicals (EC₅₀: 45 µM) through thiyl radical intermediates .

Advanced Research Questions

Q. How do substituent effects (e.g., dimethyl vs. diethyl groups) alter the conformational stability of thiourea derivatives?

- Structural Insights :

- X-ray crystallography reveals that bulky substituents (e.g., naphthyl) induce non-planar thiourea cores, reducing conjugation and increasing steric strain .

- Computational DFT studies (B3LYP/6-31G*) show dimethyl groups lower rotational barriers (ΔG‡: 8.2 kcal/mol) compared to diethyl analogs (ΔG‡: 11.5 kcal/mol) .

Q. How can contradictions in reported biological activity data (e.g., variable IC₅₀ values) be resolved?

- Troubleshooting Framework :

- Assay variability : Standardize protocols (e.g., pH, temperature) for enzyme inhibition studies.

- Solubility effects : Use DMSO concentrations <1% to avoid false negatives in antimicrobial assays .

- Control experiments : Confirm target specificity via knockout strains or competitive binding assays .

Q. What computational strategies are effective for modeling ligand-receptor interactions involving this compound?

- In Silico Workflow :

- Docking (AutoDock Vina) : Predict binding poses to urease (PDB: 4H9M) with a scoring function emphasizing hydrogen bonds (naphthyl C-H···O) and π-π stacking .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

Q. What are the environmental degradation pathways of this compound, and how do they impact ecotoxicity studies?

- Degradation Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.